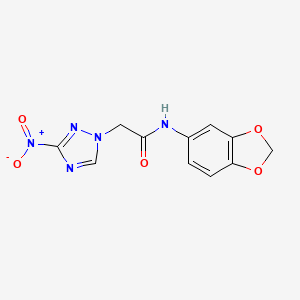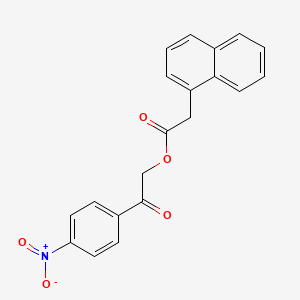
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide, also known as Clomazone, is an herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of isoxazolidinone herbicides, which are known for their effective weed control properties. Clomazone is a selective herbicide that targets broadleaf weeds and grasses, making it an essential tool for farmers and growers.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide works by inhibiting the biosynthesis of carotenoids in plants, which are essential for the growth and development of weeds. Carotenoids are responsible for the yellow, orange, and red pigments in plants, and they play a crucial role in photosynthesis and other metabolic processes. By inhibiting the biosynthesis of carotenoids, N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide disrupts the normal growth and development of weeds, leading to their eventual death.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide can have a range of biochemical and physiological effects on plants, depending on the concentration and duration of exposure. It has been found to cause chlorosis, necrosis, and stunting of plant growth. N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide can also affect the photosynthetic activity of plants, leading to reduced carbon fixation and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective activity against broadleaf weeds and grasses makes it an ideal tool for weed control studies. However, the residual activity of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide can also be a limitation in some experiments, as it can affect the growth of subsequent crops and interfere with the results of long-term studies.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide, including the development of new formulations and delivery systems to improve its efficacy and reduce its environmental impact. There is also a need for further studies on the long-term effects of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide on soil health and biodiversity. Additionally, research on the potential use of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide as a biocide or in other applications beyond weed control could be explored.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide is synthesized using a multistep process that involves the reaction of 5-chloro-2-methoxyphenylamine with acryloyl chloride to form an intermediate product. This intermediate is then reacted with methylamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide. The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide is a complex process that requires careful handling and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide has been extensively studied for its weed control properties and its impact on the environment. It has been found to be effective against a wide range of weeds, including pigweed, lambsquarters, and velvetleaf. N-(5-chloro-2-methoxyphenyl)-3-methyl-2-butenamide is also known for its residual activity, which means that it can remain active in the soil for an extended period, providing long-term weed control.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(2)6-12(15)14-10-7-9(13)4-5-11(10)16-3/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPLCKNICSMDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=CC(=C1)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

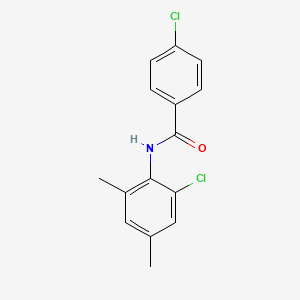
![1-(5-methoxy-2-furoyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5658642.png)
![4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5658665.png)
![N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5658672.png)
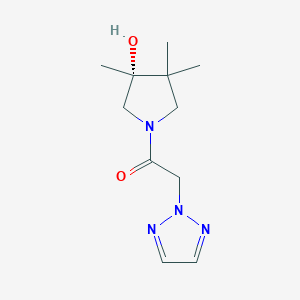
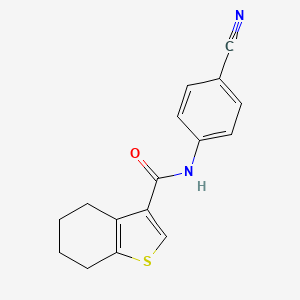
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5658686.png)
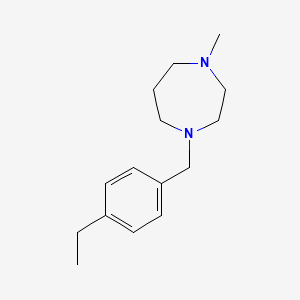
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]tetrahydro-2H-pyran-4-amine](/img/structure/B5658711.png)
![N-methyl-4-[(2-methyl-4-oxoquinolin-1(4H)-yl)methyl]benzamide](/img/structure/B5658718.png)
![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5658732.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5658738.png)
